molecular formula C14H23NO4S2 B2383330 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1396813-28-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2383330
CAS RN: 1396813-28-7
M. Wt: 333.46
InChI Key: FKPSNBTYLNLZNC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide, also known as HMS-5552, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthetic Chemistry and Drug Design Research into sulfonamide derivatives, such as N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide, focuses on their synthesis and potential application in drug design. For instance, sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Zareef et al., 2007).

Cancer Research In the realm of cancer research, aminothiazole-paeonol derivatives, which include sulfonamide functionalities, have shown significant anticancer potential. Specifically, derivatives were found to inhibit the growth of various cancer cell lines, suggesting the potential of sulfonamide-based compounds in developing new anticancer agents (Tsai et al., 2016).

Photodynamic Therapy Sulfonamide derivatives have also been explored for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate potential as photosensitizers in PDT for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Material Science and Corrosion Inhibition In materials science, piperidine derivatives including sulfonamide groups have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors, highlighting the role of sulfonamide derivatives in protecting metals from corrosion (Kaya et al., 2016).

Spectroscopic and Computational Studies Spectroscopic and computational studies have been conducted on sulfonamide molecules to understand their structural characteristics and intermolecular interactions. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was analyzed using various spectroscopic techniques and theoretical approaches, providing insights into the molecular structure and potential applications of such compounds (Karakaya et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S2/c1-11-9-12(19-3)5-6-13(11)21(17,18)15-10-14(2,16)7-8-20-4/h5-6,9,15-16H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSNBTYLNLZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide

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